N,N-diallyl-4-methoxybenzamide N,N-diallyl-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10834275
InChI: InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3
SMILES: COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol

N,N-diallyl-4-methoxybenzamide

CAS No.:

Cat. No.: VC10834275

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

N,N-diallyl-4-methoxybenzamide -

Specification

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
IUPAC Name 4-methoxy-N,N-bis(prop-2-enyl)benzamide
Standard InChI InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3
Standard InChI Key JLJXRKIYQXUAAL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C
Canonical SMILES COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Introduction

Structural and Molecular Characteristics

N,N-Diallyl-4-methoxybenzamide (C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub>) features a benzamide backbone substituted with a methoxy group at the 4-position and two allyl groups attached to the nitrogen atom. The allyl substituents (CH<sub>2</sub>CHCH<sub>2</sub>) introduce unsaturated bonds, which may influence reactivity and conformational flexibility. The methoxy group contributes electron-donating effects, altering the electronic profile of the aromatic ring compared to non-substituted or fluorinated analogs.

Molecular Formula and Weight

  • Molecular formula: C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub>

  • Molecular weight: 247.29 g/mol

  • IUPAC name: 4-Methoxy-N,N-bis(prop-2-en-1-yl)benzamide

These parameters distinguish it from closely related compounds such as N,N-diallyl-4-methoxybenzylamine (C<sub>14</sub>H<sub>19</sub>NO, 217.31 g/mol) and N,N-diallyl-2,6-difluorobenzamide (C<sub>13</sub>H<sub>13</sub>F<sub>2</sub>NO, 237.24 g/mol).

Synthetic Strategies

The synthesis of N,N-diallyl-4-methoxybenzamide likely involves functionalization of 4-methoxybenzoic acid or its derivatives. Two plausible routes are proposed based on methods for analogous compounds:

Route 1: Amidation of 4-Methoxybenzoyl Chloride

  • Preparation of 4-methoxybenzoyl chloride: React 4-methoxybenzoic acid with thionyl chloride (SOCl<sub>2</sub>).

  • N,N-Diallylation: Treat the acyl chloride with excess diallylamine in the presence of a base (e.g., triethylamine) to form the target compound .

This method mirrors the synthesis of N,N-diallyl-2,6-difluorobenzamide, where a benzoyl chloride intermediate reacts with diallylamine.

Route 2: Palladium-Catalyzed Allylation

A palladium-catalyzed coupling reaction could introduce allyl groups to a pre-formed 4-methoxybenzamide. For example, using allyl bromide and a palladium catalyst under basic conditions, as demonstrated in the synthesis of 4-methoxybenzylamine derivatives .

Physicochemical Properties

While experimental data for N,N-diallyl-4-methoxybenzamide are unavailable, properties can be extrapolated from analogs:

PropertyN,N-Diallyl-4-Methoxybenzamide (Predicted)N,N-Diallyl-4-Methoxybenzylamine N,N-Diallyl-2,6-Difluorobenzamide
Boiling point320–340°C236–237°CNot reported
Density1.12–1.15 g/cm³1.1±0.1 g/cm³1.24 g/cm³ (estimated)
SolubilityModerate in polar organic solventsSoluble in water Low water solubility

The methoxy group enhances solubility in polar solvents compared to fluorinated analogs, while the allyl groups reduce crystallinity, likely resulting in a liquid or low-melting solid .

Spectroscopic Characterization

Mass Spectrometry (GC/MS)

The mass spectrum of N,N-diallyl-4-methoxybenzylamine shows a molecular ion peak at m/z 217.31, with fragmentation patterns indicating cleavage of allyl groups. For the benzamide analog, a similar pattern is expected, with a molecular ion at m/z 247.29 and fragments corresponding to loss of allyl radicals (C<sub>3</sub>H<sub>5</sub>).

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H NMR:

    • Aromatic protons: δ 7.2–6.8 ppm (doublets, J = 8.0 Hz, 4H).

    • Methoxy group: δ 3.7 ppm (singlet, 3H).

    • Allyl protons: δ 5.8–5.2 ppm (multiplet, 4H), δ 4.0–3.8 ppm (doublets, 4H).

  • <sup>13</sup>C NMR:

    • Carbonyl carbon: δ 165–170 ppm.

    • Aromatic carbons: δ 158–113 ppm.

These predictions align with data for N,N-diallyl-4-methoxybenzylamine and fluorinated benzamides.

Biological Activity and Applications

Agricultural Applications

Allyl-substituted benzamides have shown promise as plant growth regulators. The unsaturated bonds in the allyl groups may facilitate redox interactions, potentially influencing auxin signaling pathways.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and selectivity, leveraging palladium nanoparticles as in 4-methoxybenzylamine synthesis .

  • Structure-Activity Relationships: Compare the bioactivity of methoxy- and fluoro-substituted benzamides to elucidate electronic effects on target binding.

  • Thermal Stability Studies: Characterize decomposition pathways under varying temperatures to assess suitability for industrial applications.

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